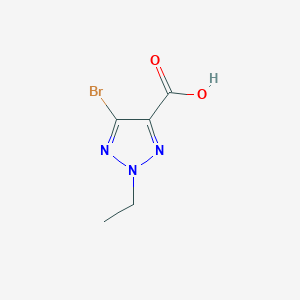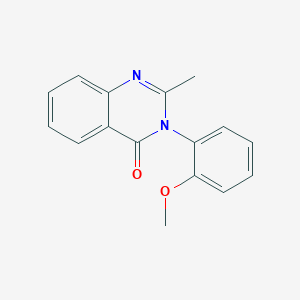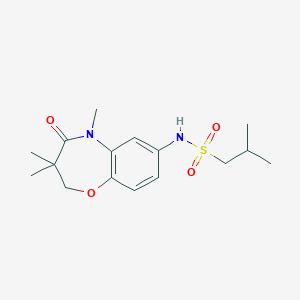![molecular formula C8H14O3 B2490354 4-[(オキシラン-2-イル)メチル]オキサン-4-オール CAS No. 2060026-81-3](/img/structure/B2490354.png)
4-[(オキシラン-2-イル)メチル]オキサン-4-オール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Oxiran-2-yl)methyl]oxan-4-ol is a chemical compound with the molecular formula C8H14O3 and a molecular weight of 158.2 g/mol . It is also known by its IUPAC name, 4-(oxiran-2-ylmethyl)tetrahydro-2H-pyran-4-ol . This compound is characterized by the presence of an oxirane (epoxide) ring and a tetrahydropyran ring, making it an interesting subject for various chemical studies and applications.
科学的研究の応用
4-[(Oxiran-2-yl)methyl]oxan-4-ol has several scientific research applications, including:
準備方法
The synthesis of 4-[(Oxiran-2-yl)methyl]oxan-4-ol typically involves the reaction of suitable precursors under controlled conditions. One common synthetic route involves the reaction of an epoxide with a tetrahydropyran derivative . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to achieve higher yields and cost-effectiveness .
化学反応の分析
4-[(Oxiran-2-yl)methyl]oxan-4-ol undergoes various types of chemical reactions, including:
作用機序
The mechanism of action of 4-[(Oxiran-2-yl)methyl]oxan-4-ol involves its interaction with molecular targets through its reactive epoxide ring. The epoxide ring can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The compound’s activity is influenced by its ability to interact with specific enzymes and receptors, modulating their functions and pathways.
類似化合物との比較
4-[(Oxiran-2-yl)methyl]oxan-4-ol can be compared with other similar compounds, such as:
4-[(Oxiran-2-yl)methyl]oxan-4-ylmethanol: This compound has a similar structure but with an additional hydroxymethyl group, which may influence its reactivity and applications.
4-[(Oxiran-2-yl)methyl]oxan-4-ylamine: The presence of an amine group in this compound can lead to different chemical and biological properties compared to 4-[(Oxiran-2-yl)methyl]oxan-4-ol.
The uniqueness of 4-[(Oxiran-2-yl)methyl]oxan-4-ol lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties that can be leveraged in various applications.
特性
IUPAC Name |
4-(oxiran-2-ylmethyl)oxan-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c9-8(5-7-6-11-7)1-3-10-4-2-8/h7,9H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLRMJNVQRFMHEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(hydroxymethyl)cyclopropyl)methyl)oxalamide](/img/structure/B2490271.png)
![ethyl 2-{2-[1-acetyl-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenoxy}acetate](/img/structure/B2490272.png)


![4-(dimethylamino)-N-[4-(pyrrolidin-1-yl)but-2-yn-1-yl]benzamide](/img/structure/B2490278.png)
![N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2490279.png)
![N-[3-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]propyl]acetamide](/img/structure/B2490281.png)
![N-Tert-butyl-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2490282.png)


![ethyl 2-(3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2490288.png)

![2-[5-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine](/img/structure/B2490293.png)

